molecular formula C16H14N2OS2 B2395677 N-(benzo[d]thiazol-6-yl)-2-(p-tolylthio)acetamide CAS No. 922879-44-5

N-(benzo[d]thiazol-6-yl)-2-(p-tolylthio)acetamide

Cat. No.: B2395677
CAS No.: 922879-44-5
M. Wt: 314.42
InChI Key: KRQILOUIKBTMRL-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-6-yl)-2-(p-tolylthio)acetamide is a compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d]thiazol-6-yl)-2-(p-tolylthio)acetamide typically involves the reaction of benzo[d]thiazole with p-tolylthiol in the presence of acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The general reaction scheme is as follows:

  • Benzo[d]thiazole + p-tolylthiol → Intermediate
  • Intermediate + Acetic Anhydride → this compound

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow synthesis techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d]thiazol-6-yl)-2-(p-tolylthio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the p-tolylthio group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(benzo[d]thiazol-6-yl)-2-(p-tolylthio)acetamide is unique due to the presence of both the benzo[d]thiazole and p-tolylthio moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(1,3-benzothiazol-6-yl)-2-(4-methylphenyl)sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2OS2/c1-11-2-5-13(6-3-11)20-9-16(19)18-12-4-7-14-15(8-12)21-10-17-14/h2-8,10H,9H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRQILOUIKBTMRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)NC2=CC3=C(C=C2)N=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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